molecular formula C8H8FNO2 B1492971 2-Fluoro-3-(pyridin-2-yl)propanoic acid CAS No. 1518659-08-9

2-Fluoro-3-(pyridin-2-yl)propanoic acid

Cat. No.: B1492971
CAS No.: 1518659-08-9
M. Wt: 169.15 g/mol
InChI Key: YKENBOPFSSNVHL-UHFFFAOYSA-N
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Description

2-Fluoro-3-(pyridin-2-yl)propanoic acid is a fluorinated organic compound that serves as a versatile molecular building block in medicinal chemistry and drug discovery research. The introduction of fluorine atoms into organic molecules is a established strategy to fine-tune their properties, as fluorine can enhance metabolic stability, alter lipophilicity, and improve bioavailability . This compound features both a carboxylic acid group and a pyridine ring, providing two key sites for further chemical modification and conjugation. As a research chemical, its primary value lies in its role as a synthetic intermediate for the development of novel bioactive molecules. It can be used in the synthesis of potential enzyme inhibitors or receptor modulators, given the prevalence of pyridine-containing structures in pharmaceuticals . The structural motif of a fluorinated propanoic acid chain linked to a heteroaromatic system is found in compounds investigated for various therapeutic areas . Researchers may employ this building block to create peptide conjugates or heterocyclic hybrids, aiming to develop new agents for infectious diseases, metabolic disorders, or other conditions . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-fluoro-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKENBOPFSSNVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers

2-Fluoro-3-(pyridin-3-yl)propanoic Acid

  • Molecular Formula: C₈H₈FNO₂
  • Molecular Weight : 169.153 g/mol
  • CAS Number : 1508908-14-2
  • Key Differences: The pyridine nitrogen at the 3-position (vs. 2-position in the target compound) alters electronic distribution.

2-Fluoro-2-(pyridin-3-yl)propanoic Acid

  • Molecular Formula: Not explicitly stated, but structurally distinct due to fluorine placement at position 2 of the propanoic acid chain.
  • Key Differences : Fluorine at position 2 (adjacent to the carboxylic acid group) increases acidity (pKa ~2-3) compared to fluorine at position 3, as seen in NSAIDs like ketoprofen (pKa ~4.5) .

Functional Group Variants

A. Hydroxy-Substituted Analogs

2-Hydroxy-3-(pyridin-2-yl)propanoic Acid

  • Molecular Formula: C₈H₉NO₃
  • Molecular Weight : 167.16 g/mol
  • Key Differences: The hydroxyl group enhances hydrophilicity (higher water solubility) compared to the fluoro analog.
B. Amino-Substituted Analogs

3-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride

  • Molecular Formula : C₈H₁₁Cl₂N₂O₂
  • Molecular Weight : 202.64 g/mol
  • Key Differences: The amino group introduces basicity (pKa ~9-10), contrasting with the acidic carboxylic acid group. This zwitterionic nature may improve solubility in polar solvents .
C. Fluoro-Substituted Pyridine Carboxylic Acids

5-Chloro-6-fluoropyridine-3-carboxylic Acid

  • Molecular Formula: C₆H₃ClFNO₂
  • Molecular Weight : 197.58 g/mol

Structural Analogs with Modified Backbones

3-(Furo[3,2-c]pyridin-2-yl)propanoic Acid

  • Molecular Formula: C₁₀H₉NO₃
  • Molecular Weight : 191.18 g/mol
  • Key Differences : The fused furan-pyridine ring system increases aromaticity and rigidity, likely reducing conformational flexibility compared to the target compound .

Preparation Methods

Chemical Synthesis via Ullmann-Type Coupling Reaction

A prominent chemical synthesis method for fluorinated pyridine propanoic acid derivatives involves an Ullmann reaction catalyzed by cuprous salts. This method is exemplified in the preparation of 2-[4-(fluoro-2-pyridyloxy)phenoxy]propionic esters, which are structurally related to 2-Fluoro-3-(pyridin-2-yl)propanoic acid.

Key Reaction Features:

  • Reactants: 3-fluoro-5-chloro-2-bromopyridine (or 3-fluoro-5-chloro-2-iodopyridine) and 2-(p-hydroxyphenoxy) propionic esters.
  • Catalyst: Cuprous salts such as cuprous iodide, red copper oxide, or cuprous bromide.
  • Solvents: Toluene, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).
  • Temperature: Controlled between 60–130 °C.
  • Additives: Diamine compounds like quadrol can enhance the reaction.
  • Atmosphere: Nitrogen protection to avoid oxidation.

Reaction Scheme:

$$
\text{3-fluoro-5-chloro-2-bromopyridine} + \text{2-(p-hydroxyphenoxy)propionic ester} \xrightarrow[\text{quadrol}]{\text{Cu(I) catalyst, solvent, heat}} \text{2-[4-(fluoro-2-pyridyloxy)phenoxy]propionic ester}
$$

Experimental Data from Representative Embodiments:

Parameter Embodiment 1 (Methyl Propionate) Embodiment 2 (Butyl Propionate)
Cuprous Catalyst Cuprous iodide (5 mmol) Red copper oxide (5 mmol)
Fluoropyridine Substrate 3-fluoro-5-chloro-2-bromopyridine (0.1 mol) 3-fluoro-5-chloro-2-iodopyridine (0.1 mol)
Propionic Ester 2-(p-hydroxyphenoxy) methyl propionate (0.1 mol) 2-(p-hydroxyphenoxy) butyl propionate (0.1 mol)
Solvent Toluene (150 mL) Tetrahydrofuran (150 mL)
Temperature 111 °C 66 °C
Reaction Time 12 hours 12 hours
Yield 93% (30.3 g) 95% (34.9 g)
Product Physical State Faint yellow solid Weak yellow liquid

This Ullmann coupling approach efficiently forms the fluoropyridine ether linkage under relatively mild conditions with high yields. The reaction benefits from the use of copper(I) salts and diamine additives to promote the coupling of aryl halides with phenolic esters.

Biocatalytic Synthesis Using Engineered Microbial Systems

An alternative and environmentally friendly approach involves the biocatalytic synthesis of fluorinated hydroxypropionic acids, which are close analogues to this compound.

Key Points:

  • Substrate: 2-Fluoromalonic acid (2-FMA), which can be enzymatically produced or chemically synthesized.
  • Enzymes: MatBrp (malonyl-CoA synthetase) and MCR (malonyl-CoA reductase) catalyze the conversion of 2-FMA to 2-fluoro-3-hydroxypropionic acid.
  • Advantages: Mild reaction conditions, use of green substrates and solvents, no toxic waste, and potential for scalable biosynthesis.
  • Applications: The method is adaptable for synthesizing analogues such as 2-fluoro-3-hydroxybutyric acid, which may have improved polymer properties.

Biosynthesis Pathway Summary:

$$
\text{2-Fluoromalonic acid} \xrightarrow[\text{MatBrp}]{\text{enzymatic}} \text{fluoromalonyl-CoA} \xrightarrow[\text{MCR}]{\text{enzymatic}} \text{2-Fluoro-3-hydroxypropionic acid}
$$

This biocatalytic process was shown to produce 50 mg/L of 2-fluoro-3-hydroxypropionic acid in whole-cell transformations, demonstrating feasibility for sustainable production.

Fluorination and Pyridine Functionalization Strategies

While direct preparation methods for this compound are limited in literature, related synthetic steps involving fluorination of pyridine rings and installation of propanoic acid side chains have been reported.

  • Fluorination: Introduction of fluorine atoms on pyridine rings can be achieved via halogen exchange or nucleophilic aromatic substitution using fluorinating agents.
  • Side Chain Introduction: Propanoic acid groups are typically introduced through alkylation or acylation reactions, often starting from halogenated precursors or aldehydes.
  • Example: The synthesis of 1-(5-bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanol involves selective fluorination and bromination of pyridine followed by functional group transformations under inert atmosphere and controlled temperature.

Summary Table of Preparation Methods

Method Type Key Reactants/Substrates Catalysts/Enzymes Conditions Yield/Outcome Notes
Ullmann Coupling 3-fluoro-5-chloro-2-bromopyridine + 2-(p-hydroxyphenoxy)propionic ester Cuprous iodide, quadrol 60–130 °C, organic solvent, N2 atmosphere 93–95% yield (esters) Efficient, high-yield chemical synthesis
Biocatalytic Synthesis 2-Fluoromalonic acid MatBrp, MCR enzymes Mild, aqueous, whole-cell 50 mg/L 2-fluoro-3-hydroxypropionic acid Green, sustainable, mild conditions
Fluorination + Functionalization Pyridine derivatives, fluorinating agents Various fluorinating reagents Controlled temp, inert atmosphere Intermediate fluoropyridine derivatives Useful for precursor synthesis

Q & A

Q. What are the common synthetic routes for 2-Fluoro-3-(pyridin-2-yl)propanoic acid?

  • Methodological Answer : The synthesis typically involves coupling a fluorinated pyridine derivative with a propanoic acid backbone. For example, nucleophilic substitution or palladium-catalyzed cross-coupling reactions can introduce the pyridin-2-yl group to the fluorinated carbon chain. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical. A related compound, (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid, was synthesized using fluoropyridine intermediates under controlled anhydrous conditions . Similarly, 2-methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid synthesis highlights the importance of protecting-group strategies to prevent side reactions .

Q. Which spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify fluorine positioning and pyridine ring proton environments. For example, 19F^{19}\text{F} NMR resolves fluorination patterns in structurally similar compounds like 3-(2-chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity and enantiomeric excess, as demonstrated in the purification of (2R)-2-amino-3-(3-chloropyridin-4-yl)propanoic acid .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. What are the key applications in biochemical research?

  • Methodological Answer : The compound’s fluorinated pyridine moiety enables applications in:
  • Enzyme-Substrate Studies : Fluorine’s electronegativity alters binding kinetics, useful in probing active sites (e.g., fluorinated amino acids in enzyme inhibition assays) .
  • Protein-Ligand Interaction Mapping : Competitive binding assays with fluorescently labeled analogs can quantify affinity .

Q. How is the compound purified post-synthesis?

  • Methodological Answer :
  • Column Chromatography : Silica gel columns with gradient elution (e.g., ethyl acetate/hexane) separate impurities.
  • Recrystallization : Solvent systems like ethanol/water improve crystallinity.
  • HPLC : Chiral columns resolve enantiomers, as applied in purifying (2R)-configured amino acid derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Asymmetric hydrogenation or enzymatic resolution (e.g., lipases) can enhance stereoselectivity. For instance, (2R)-configured analogs were synthesized using chiral auxiliaries .
  • Dynamic Kinetic Resolution : Combines racemization and selective crystallization .
  • Analytical Validation : Chiral HPLC with cellulose-based columns quantifies enantiomeric excess .

Q. How to resolve contradictions in reported biological activities?

  • Methodological Answer :
  • Comparative Assays : Replicate studies under standardized conditions (pH, temperature, buffer composition) to isolate variables.
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., fluorine position) to identify bioactive motifs. For example, fluorination at the pyridine 2-position in 2-(pyridin-3-yloxy)propanoic acid altered receptor binding profiles .
  • Meta-Analysis : Cross-reference datasets from multiple sources (e.g., PubChem, ECHA) to identify outliers .

Q. What mechanistic insights exist for its role as an enzyme inhibitor?

  • Methodological Answer :
  • Kinetic Studies : Lineweaver-Burk plots distinguish competitive/non-competitive inhibition.
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses with target proteins. For fluorinated analogs, hydrophobic interactions with fluorine and π-stacking with pyridine are critical .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics .

Q. How does fluorine substitution influence bioactivity compared to non-fluorinated analogs?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Fluorine increases metabolic stability and binding affinity. For example, 3-(2-chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid showed enhanced receptor selectivity over non-fluorinated versions .
  • Comparative Bioassays : Test fluorinated vs. hydrogen-substituted analogs in parallel. A study on (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid demonstrated a 30% increase in enzyme inhibition compared to its non-fluorinated counterpart .

Notes

  • Avoid commercial suppliers or pricing per guidelines.
  • Methodological rigor is prioritized, with references to peer-reviewed synthesis and characterization protocols.
  • Contradictions in data are addressed through replication and meta-analysis frameworks.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-(pyridin-2-yl)propanoic acid
Reactant of Route 2
2-Fluoro-3-(pyridin-2-yl)propanoic acid

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